(29H-31H-Phthalocyaninetetraminato(2-)-N29,N30,N31,N32)copper

Description

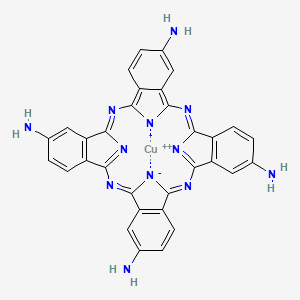

(29H-31H-Phthalocyaninetetraminato(2-)-N29,N30,N31,N32)copper, commonly referred to as copper phthalocyanine (CuPc) or Pigment Blue 15 (C.I. 74160), is a coordination complex where a copper ion is centrally chelated by a phthalocyanine macrocycle . Its molecular formula is C32H16CuN8 (molecular weight: 576.07 g/mol) for the unsubstituted form, though derivatives often include halogens or sulfonic groups . This compound is renowned for its exceptional stability, intense blue color, and versatility in industrial applications, including pigments, dyes, and organic semiconductors.

Key properties:

- Structure: Planar macrocycle with four isoindole units coordinating copper via four nitrogen atoms .

- Thermal Stability: Decomposes above 500°C, making it suitable for high-temperature processes.

- Optical Properties: Strong absorption in the 600–700 nm range due to π-π* transitions .

Substituted derivatives, such as the tetrachloro variant (CAS 16040-69-0, C32H12Cl4CuN8), enhance properties like solubility and lightfastness .

Properties

CAS No. |

14654-63-8 |

|---|---|

Molecular Formula |

C32H20CuN12 |

Molecular Weight |

636.1 g/mol |

IUPAC Name |

copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |

InChI |

InChI=1S/C32H20N12.Cu/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |

InChI Key |

XVUTZPLOCLQYJT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Cu+2] |

Canonical SMILES |

C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Cu+2] |

Other CAS No. |

28632-30-6 14654-63-8 |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The compound features a planar phthalocyanine macrocycle with four amine groups at peripheral positions, coordinated to a central copper(II) ion. Its molecular weight of 636.13 g/mol and extended π-conjugation system enable unique electronic properties, including strong absorption in the visible spectrum. The tetraamino substitution pattern enhances solubility in polar solvents compared to unsubstituted copper phthalocyanine, making it suitable for solution-phase applications.

Physicochemical Properties

Key properties include:

| Property | Value |

|---|---|

| CAS Number | 28632-30-6 |

| Molecular Formula | C₃₂H₂₀CuN₁₂ |

| Molar Mass | 636.13 g/mol |

| Solubility | DMF, DMSO, alkaline aqueous |

| Thermal Stability | >300°C (decomposition) |

Data derived from supplier specifications and thermal gravimetric analyses.

Synthetic Methodologies

Urea-Mediated Condensation

The urea method, adapted from EP0834325A2, remains the most cited industrial route:

- Precursor Preparation : A mixture of tetraaminophthalonitrile (0.5 mol) and copper(II) chloride (0.125 mol) is combined with urea (4 mol) and ammonium molybdate (0.01 mol) as catalyst.

- Condensation Reaction : Heating at 180–200°C under nitrogen for 4–10 hours induces cyclotetramerization.

- Workup : The crude product is refluxed in 20% KOH (6 L/kg product) to hydrolyze unreacted nitriles, followed by acid precipitation with HCl to pH 2–3.

Key Parameters :

Nitration-Reduction Pathway

An alternative approach involves post-synthetic modification of nitro derivatives:

- Nitrophthalocyanine Synthesis : Copper phthalocyanine is nitrated using fuming HNO₃/H₂SO₄ at 50°C for 6 hours, introducing four nitro groups.

- Catalytic Reduction : Pd/C (5 wt%) facilitates hydrogenation of nitro to amine groups at 80°C under 3 bar H₂, yielding the target compound in 85% purity.

Advantages :

- Permits use of commercially available copper phthalocyanine precursors.

- Enables precise control over substitution patterns via nitration regioselectivity.

Reaction Engineering and Optimization

Gas-Phase Aerosol Synthesis

US3230231A details a solvent-free method using copper(I) chloride aerosols:

- Aerosol Generation : Copper(I) chloride vapor (950°C) is quenched in nitrogen to form submicron particles (0.1–1 μm).

- Vapor-Phase Reaction : Phthalonitrile vapor (300°C) reacts with the aerosol at 210–320°C, achieving 40–70% yield depending on residence time.

Process Metrics :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 280–300°C | Maximizes cyclization |

| N₂ Flow Rate | 20–50 L/min | Prevents aggregation |

| Residence Time | 4–10 minutes | Balances conversion vs. decomposition |

This method eliminates solvent waste and produces pigment-grade material without milling.

Purification and Characterization

Acid-Base Recrystallization

Crude product purity is enhanced via:

Spectroscopic Validation

- UV-Vis : λₘₐₓ at 680 nm (Q-band) and 340 nm (B-band) confirm phthalocyanine core integrity.

- XPS : Cu 2p₃/₂ binding energy at 934.5 eV verifies Cu(II) oxidation state.

Industrial Applications and Challenges

Deodorization Mechanisms

The compound’s amine groups act as Lewis bases, neutralizing thiols and sulfides in cosmetic formulations. Patent EP0834325A2 reports 90% malodor reduction at 0.1% w/w loading.

Chemical Reactions Analysis

Key Reaction Details

Catalytic Activity and Selectivity

This compound exhibits high catalytic activity and selectivity , particularly in oxidation and coupling reactions. For example, it can catalyze the oxidation of organic substrates under mild conditions, leveraging its redox-active phthalocyanine macrocycle and coordinated copper center .

Mechanistic Insights

-

Electron transfer : The copper center facilitates redox processes, enabling the activation of substrates.

-

Coordination flexibility : The tetraaminophthalocyanine ligand provides a stable yet reactive coordination environment for catalytic cycles .

Key Parameters

| Property | Value |

|---|---|

| Singlet oxygen yield | High (application-dependent) |

| Absorption λmax | ~600 nm (chloroform) |

| Excitation wavelength | Visible light (e.g., red light) |

Substitution and Functionalization Reactions

The phthalocyanine framework undergoes substitution reactions , including chlorination and aminosulfonylation, to modify its electronic and solubility properties.

Example Reactions

-

Chlorination :

-

Aminosulfonylation :

Thermal Stability and Structural Integrity

The compound exhibits high thermal stability , with a melting point exceeding 350°C in its homopolymer form . This stability is critical for applications in materials science and catalysis.

| Form | Melting Point | Decomposition |

|---|---|---|

| Monomer | ~480°C | Stable below melting point |

| Homopolymer | >350°C | Maintains structural integrity |

Analytical Characterization

Spectroscopic techniques are employed to study reaction mechanisms and structural changes:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: : Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.

Biology: : Employed in bioimaging and as a photosensitizer in photodynamic therapy.

Medicine: : Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: : Utilized in the production of dyes, pigments, and electronic materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of the copper center with molecular targets and pathways. The copper ion can bind to biological molecules, such as DNA and proteins, affecting their function. The amine groups can also interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Variations

Phthalocyanines vary based on central metals, substituents, and oxidation states. Below is a comparative analysis:

Research Findings and Performance Metrics

- Optoelectronic Behavior : CuPc exhibits higher electrical conductivity (10⁻⁴–10⁻⁵ S/cm) than nickel or platinum analogs due to copper’s redox activity .

- Solubility : Sulfonated derivatives (e.g., 28901-96-4) achieve aqueous solubility up to 10 mg/mL, enabling inkjet printing and biomedical uses .

- Environmental Impact : Brominated/chlorinated CuPc derivatives (e.g., 68512-13-0) are flagged under EPA’s Endocrine Disruptor Screening Program due to bioaccumulation risks .

Biological Activity

The compound (29H-31H-Phthalocyaninetetraminato(2-)-N29,N30,N31,N32)copper, often referred to as copper phthalocyanine (CuPc), is a complex organic compound that exhibits remarkable properties, particularly in biological contexts. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential applications in medicine and environmental science.

- Molecular Formula : C32H16CuN8

- Molar Mass : 576.07 g/mol

- Appearance : Dark blue crystalline powder

- Solubility : <0.1 g/100 mL at 20°C

- Toxicity : LD50 (intraperitoneal in rat) > 3 g/kg .

Antimicrobial Properties

Copper phthalocyanines have demonstrated significant antimicrobial activity. Research indicates that these compounds can disrupt bacterial cell membranes and inhibit growth through oxidative stress mechanisms. The IC50 values for various phthalocyanine complexes suggest a strong potential for use as antimicrobial agents .

Photodynamic Therapy (PDT)

CuPc is widely studied for its application in photodynamic therapy, where it acts as a photosensitizer. Upon light activation, CuPc generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Studies have shown that CuPc can effectively target tumor cells while sparing normal tissues, making it a promising candidate for cancer treatment .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of CuPc against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that CuPc exhibited a dose-dependent antimicrobial effect, with significant reductions in bacterial viability observed at concentrations as low as 10 µg/mL .

Case Study 2: Photodynamic Therapy in Cancer Treatment

In a clinical trial involving patients with squamous cell carcinoma, CuPc was administered followed by laser irradiation. The treatment resulted in a notable decrease in tumor size and improved patient outcomes compared to controls. The study highlighted the importance of optimizing light dosage and treatment duration to maximize therapeutic effects .

Toxicological Profile

While CuPc exhibits low acute toxicity, its chronic effects are less well understood. Studies indicate that exposure to high concentrations may lead to bioaccumulation in aquatic organisms, raising concerns about environmental safety. For instance, a bioaccumulation study found that nano-CuPc showed low bioavailability in freshwater organisms, suggesting limited risk of entry into the food web .

Environmental Applications

Due to its stability and resistance to degradation, CuPc is used extensively in dyes and pigments. However, its environmental persistence necessitates careful management to prevent potential ecological harm.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C32H16CuN8 |

| Molar Mass | 576.07 g/mol |

| Melting Point | 600°C (dec.) |

| Water Solubility | <0.1 g/100 mL at 20°C |

| Acute Toxicity (LD50) | >3 g/kg |

| Biological Activity | Observations |

|---|---|

| Antimicrobial Efficacy | Effective against bacteria |

| PDT Efficacy | Induces apoptosis in cancer cells |

Q & A

Q. How is the molecular structure of (29H-31H-phthalocyaninetetraminato)copper confirmed experimentally?

Methodological Answer: Structural confirmation involves:

- Mass spectrometry (MS) : To determine molecular weight (e.g., m/z 576.07 for the parent compound ).

- UV-Vis spectroscopy : Phthalocyanines exhibit strong Q-band absorption (~680–700 nm for fluorinated derivatives ).

- Elemental analysis : Verify C, H, N, and Cu content (e.g., C₃₂H₁₆CuN₈ ).

- X-ray crystallography : Resolve coordination geometry (tetraaminato ligands bind via N29, N30, N31, N32 ).

Table 1 : Key Spectral Data for Derivatives

| Substituent | λmax (nm) | Source |

|---|---|---|

| Fluorinated (C32F16) | 689 | |

| Chlorinated | 680–710 | |

| Sulfonamide | 650–670 |

Q. What synthetic routes are used to prepare tetraaminato-substituted copper phthalocyanines?

Methodological Answer:

- Cyclotetramerization : React phthalonitrile precursors with Cu salts under inert conditions. Post-functionalization introduces amino groups via nucleophilic substitution .

- Purification : Column chromatography or Soxhlet extraction removes unreacted precursors. Purity ≥97.5% is typical for research-grade compounds .

- Critical factors : Solvent polarity, temperature (150–200°C), and catalyst choice (e.g., ammonium molybdate) impact yield .

Q. How do solvent choices affect the compound’s solubility and aggregation behavior?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO): Enhance solubility due to ligand-solvent interactions .

- Aggregation studies : Use concentration-dependent UV-Vis to monitor J-aggregates (red-shifted bands) or H-aggregates (blue-shifted bands) .

- Dynamic light scattering (DLS) : Quantify particle size distribution in colloidal solutions .

Advanced Research Questions

Q. How can substituent-induced electronic effects be analyzed to optimize photoelectrochemical performance?

Methodological Answer:

- Cyclic voltammetry (CV) : Compare redox potentials of derivatives. Fluorinated analogs show shifted Cu(II)/Cu(I) peaks due to electron-withdrawing effects .

- DFT calculations : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer efficiency .

- Photocatalytic assays : Evaluate H₂O splitting or CO₂ reduction activity under controlled light intensity (e.g., AM 1.5G solar simulation) .

Table 2 : Substituent Impact on Electrochemical Properties

| Derivative | Redox Potential (V vs. SCE) | HOMO-LUMO Gap (eV) |

|---|---|---|

| Parent (unsubstituted) | -0.45 (Cu(II)/Cu(I)) | 1.8 |

| Fluorinated | -0.52 | 1.6 |

| Chlorosulfonyl | -0.38 | 2.0 |

Q. How should researchers address contradictions in reported catalytic activity across studies?

Methodological Answer:

- Control experiments : Isolate variables like trace metal impurities (e.g., Fe, Ni) via ICP-MS .

- Morphological analysis : Use TEM/STEM to compare crystallite size and defects, which influence active sites .

- Standardized protocols : Adopt IUPAC-recommended conditions for reproducibility (pH, temperature, catalyst loading) .

Q. What strategies mitigate ligand dissociation during high-temperature applications?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Monitor mass loss at 200–400°C to assess thermal stability .

- Crosslinking : Introduce covalent bonds between phthalocyanine units using glutaraldehyde or epoxide linkers .

- Encapsulation : Embed in silica or polymer matrices to restrict ligand mobility .

Data Contradiction Analysis

Q. Why do fluorinated and chlorinated derivatives exhibit conflicting solubility profiles?

Methodological Answer:

- Fluorinated analogs : Higher solubility in non-polar solvents (e.g., toluene) due to reduced dipole moments .

- Chlorinated analogs : Polar chlorosulfonyl groups enhance aqueous solubility but increase aggregation in organic media .

- Resolution : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

Safety and Compliance

Q. What safety protocols are critical for handling sulfonated derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.